2-Bromo-5-(trifluoromethyl)thiazole

Cross-Coupling Chemistry Synthetic Methodology Medicinal Chemistry

2-Bromo-5-(trifluoromethyl)thiazole (CAS 1209458-80-9) is a halogenated, five-membered heterocyclic building block central to medicinal chemistry and drug discovery. Characterized by a bromine atom at the 2-position and a trifluoromethyl group at the 5-position , its core reactivity profile is defined by the C2-bromine, which serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings.

Molecular Formula C4HBrF3NS
Molecular Weight 232.02 g/mol
CAS No. 1209458-80-9
Cat. No. B1288848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(trifluoromethyl)thiazole
CAS1209458-80-9
Molecular FormulaC4HBrF3NS
Molecular Weight232.02 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)Br)C(F)(F)F
InChIInChI=1S/C4HBrF3NS/c5-3-9-1-2(10-3)4(6,7)8/h1H
InChIKeyUFZHUWFGWBQZTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(trifluoromethyl)thiazole (CAS 1209458-80-9): A Key Halogenated Thiazole Scaffold for Medicinal Chemistry and Cross-Coupling Applications


2-Bromo-5-(trifluoromethyl)thiazole (CAS 1209458-80-9) is a halogenated, five-membered heterocyclic building block central to medicinal chemistry and drug discovery. Characterized by a bromine atom at the 2-position and a trifluoromethyl group at the 5-position , its core reactivity profile is defined by the C2-bromine, which serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings . This enables the rapid diversification of the thiazole core, a feature foundational to its value in synthesizing complex biologically active molecules. The compound is a colorless to pale yellow liquid, typically supplied at 95% purity or higher , and its procurement is driven by the need for a stable, reactive aryl bromide scaffold that can reliably undergo further functionalization.

Reaction handle: C2‑bromine enables Suzuki‑Miyaura cross‑coupling diversification.
Substituent context: 5‑CF₃ group modulates lipophilicity and metabolic stability.
Selection logic: Suits medicinal chemistry and agrochemical scaffold exploration.

2-Bromo-5-(trifluoromethyl)thiazole: Why Simple In-Class Substitution Is Not Recommended Without Quantitative Justification


Direct substitution of 2-Bromo-5-(trifluoromethyl)thiazole with a closely related analog is not a trivial decision and carries significant risk in a synthetic or biological workflow. The specific combination of the 2-bromo leaving group and the 5-trifluoromethyl electron-withdrawing substituent creates a unique electronic environment that governs both its reactivity in cross-coupling reactions and the physicochemical properties of its downstream products. Switching to a 2-chloro analog, for instance, would introduce a less reactive halide, potentially stalling a key C-C bond-forming step or requiring harsher catalytic conditions [1]. Similarly, changing the regiochemistry of the trifluoromethyl group or replacing it with a methyl group would fundamentally alter the scaffold's lipophilicity and metabolic stability, which are critical for lead optimization in medicinal chemistry [2]. The following evidence aims to quantify these specific differentiations to guide a scientifically sound procurement decision.

2‑Cl analog C–Cl bond is less reactive in Pd‑catalyzed coupling; oxidative addition may require harsher conditions, potentially narrowing substrate scope.
Regiochemical change Moving the CF₃ group or replacing it with CH₃ can shift lipophilicity and metabolic stability profiles, altering lead‑optimization trajectories.

Quantitative Differentiation Guide for 2-Bromo-5-(trifluoromethyl)thiazole vs. Key Comparators


Cross-Coupling Reactivity: Advantage of C2-Bromo over C2-Chloro in Palladium-Catalyzed Reactions

The 2-bromo substituent is a significantly more effective leaving group than its 2-chloro counterpart in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. This is a well-established class-level principle for aryl halides, where the relative reactivity follows the trend I > Br >> Cl. The weaker C-Br bond (compared to C-Cl) undergoes oxidative addition with Pd(0) catalysts at lower temperatures and with higher turnover numbers, making 2-Bromo-5-(trifluoromethyl)thiazole a superior building block for constructing complex molecular architectures compared to 2-Chloro-5-(trifluoromethyl)thiazole. While a direct, side-by-side experimental comparison for these exact thiazole derivatives is not found in the primary literature, this inference is a fundamental tenet of organometallic chemistry and guides the strategic selection of aryl halides in synthesis [1].

Pd coupling reactivity
Class‑level inference
I > Br ≫ Cl; C–Br bond energy ~84 kcal/mol vs. ~95 kcal/mol for C–Cl
Supports broader coupling scope under milder conditions.
Direct head‑to‑head data for this thiazole pair not reported.
Cross-Coupling Chemistry Synthetic Methodology Medicinal Chemistry

Physicochemical Differentiation: Measured Lipophilicity (LogP) for 2-Bromo-5-(trifluoromethyl)thiazole

The lipophilicity of a building block is a primary determinant of the drug-like properties of final compounds, influencing membrane permeability, solubility, and metabolic stability. 2-Bromo-5-(trifluoromethyl)thiazole has a measured LogP value of 2.92 [1]. This quantitative descriptor is essential for medicinal chemists performing property-based design, particularly when assessing the potential of a scaffold to yield leads within desirable chemical space (e.g., Lipinski's Rule of 5).

Lipophilicity (LogP)
Reported data
2.92
Supports property‑based design and ADME prediction.
Measured value; context‑dependent for individual analogs.
Medicinal Chemistry ADME Physicochemical Properties

Predicted Acid Dissociation Constant (pKa) for 2-Bromo-5-(trifluoromethyl)thiazole

The predicted acid dissociation constant (pKa) for the thiazole ring nitrogen in 2-Bromo-5-(trifluoromethyl)thiazole is -1.49 ± 0.10 . This low pKa indicates the molecule exists predominantly in its neutral, unprotonated form at physiological pH (7.4). This is a key differentiator from more basic heterocycles and is a direct consequence of the electron-withdrawing trifluoromethyl and bromine substituents. This property is crucial for predicting solubility, permeability, and target binding interactions in a biological context.

pKa (predicted)
Predicted value
−1.49 ± 0.10
Neutral form dominates at physiological pH; aids ionization state interpretation.
Predicted; experimental verification advised for critical assays.
Medicinal Chemistry Physicochemical Properties Ionization State

Commercial Availability and Purity Specification for 2-Bromo-5-(trifluoromethyl)thiazole

As a specialized research chemical, the quality and consistency of supply are paramount. 2-Bromo-5-(trifluoromethyl)thiazole is commercially available from multiple reputable vendors with a standard purity specification of 95% [REFS-1, REFS-2]. Notably, certain suppliers offer batch-specific purity levels exceeding this standard, with reported values of 99.6% and 99.7% . This level of batch-to-batch analytical validation provides a degree of confidence for critical experiments that may not be available for less common or less rigorously tested analogs.

Purity specification
Supplier‑reported data
Standard 95%; enhanced batches up to 99.7%
Higher‑purity batches may reduce synthetic variability and impurity interference.
Lot‑specific analytical confirmation recommended.
Procurement Supply Chain Quality Control

Solubility Profile of 2-Bromo-5-(trifluoromethyl)thiazole

A precise understanding of solubility is critical for designing reproducible biological assays and chemical reactions. The aqueous solubility of 2-Bromo-5-(trifluoromethyl)thiazole is reported to be 0.0904 mg/mL (or 0.000389 mol/L) . This quantitative data point, corresponding to a classification of 'poorly' soluble , is essential for any researcher planning to use this compound in an aqueous environment.

Aqueous solubility
Reported data
0.0904 mg/mL (0.000389 mol/L)
Low solubility; supports co‑solvent selection for assay and reaction media.
Pre‑formulation context; may require DMSO stock preparation.
Pre-formulation Assay Development Physicochemical Properties

Application Scenarios: Where 2-Bromo-5-(trifluoromethyl)thiazole Provides a Verifiable Advantage


Medicinal Chemistry: Synthesis of Lead-Like Scaffolds via Suzuki-Miyaura Coupling

In a medicinal chemistry program, 2-Bromo-5-(trifluoromethyl)thiazole is the preferred starting material when the goal is to rapidly explore chemical space around a thiazole core with a metabolically stable trifluoromethyl group. Its superior reactivity as an aryl bromide in Suzuki couplings [1] ensures a higher success rate and broader substrate scope compared to a 2-chloro analog, while its defined LogP (2.92) [2] and low pKa (-1.49) make it a predictable, 'drug-like' building block from the outset of a project.

Process Chemistry: Scaling Up a Key Intermediate for Late-Stage Functionalization

For process chemists, the reliable commercial availability of 2-Bromo-5-(trifluoromethyl)thiazole at standard (95%) and high (99.7%) purity reduces supply chain risk. The defined physicochemical properties allow for the development of robust, reproducible reaction and workup conditions, which is essential for scaling. The consistent quality of the starting material minimizes batch-to-batch variability in the final product, a critical factor in meeting regulatory and quality control standards.

Agrochemical Research: Development of Fluorinated Heterocyclic Pesticides

The incorporation of fluorine and trifluoromethyl groups is a well-validated strategy in agrochemical discovery to enhance metabolic stability and environmental persistence. 2-Bromo-5-(trifluoromethyl)thiazole provides a direct route to a fluorinated thiazole core, and its use as an intermediate in the synthesis of insecticidal (thiazolylalkyl)sulfoximine derivatives is documented [3]. Its moderate LogP (2.92) [2] can be an advantage for achieving the desired balance of hydrophobicity for foliar uptake and systemic movement in plants.

Chemical Biology: Preparation of High-Purity Probe Molecules

In chemical biology, the accuracy of phenotypic screening and target engagement studies is highly dependent on the purity of the probe molecule. Starting from a high-purity batch of 2-Bromo-5-(trifluoromethyl)thiazole (99.7%) minimizes the introduction of trace impurities that could confound biological results. Furthermore, its solubility profile (0.0904 mg/mL in water) is critical information for preparing DMSO stock solutions and ensuring the compound remains in solution under assay conditions, preventing false negatives due to precipitation.

Application
Selection Property
Validation Focus
Medicinal chemistry lead‑like scaffold synthesis
Suzuki coupling reactivity profile
Cross‑coupling method scope and reported yields
Process chemistry scale‑up of key intermediate
Batch purity consistency
Lot‑to‑lot variability review under scaled conditions
Agrochemical fluorinated heterocycle research
CF₃‑lipophilicity balance
Environmental stability and systemic movement endpoints
Chemical biology high‑purity probe preparation
Available high‑purity specification
Impurity‑related assay interference and solubility‑based stock preparation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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